molecular formula C20H24O5 B12709040 Machilin I CAS No. 114422-21-8

Machilin I

Cat. No.: B12709040
CAS No.: 114422-21-8
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-BINDOVRGSA-N
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Description

Machilin I is a naturally occurring neolignan compound isolated from the Lauraceae family, particularly from the genus Machilus. Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoids. This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .

Properties

CAS No.

114422-21-8

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2R,3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20-/m1/s1

InChI Key

GMXMKSFJQLFOSO-BINDOVRGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Machilin I typically involves the oxidative coupling of phenylpropanoid units. One common method is the Sharpless dihydroxylation reaction, which provides excellent asymmetric induction. This reaction is followed by the Mitsunobu reaction, which inverts the absolute configuration from the threo to the erythro isomer . The synthesis can be achieved from simple starting materials like vanillin in eight to twelve steps .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for specific reaction conditions. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Machilin I undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.

Scientific Research Applications

Machilin I has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its potent inhibition of LDHA and its ability to reduce tumor growth and macrophage polarization. Its unique mechanism of action and diverse pharmacological properties make it a valuable compound for further research and potential therapeutic applications.

Q & A

Q. Q1. What are the primary methodologies for isolating and characterizing Machilin I from natural sources like Saururus chinensis?

Methodological Answer: this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural characterization employs NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and X-ray crystallography . For purity validation, elemental analysis and chiral HPLC are critical, especially to resolve enantiomeric ratios (e.g., (+) vs. (-) forms) .

Q. Q2. How are synthetic analogs of this compound generated, and what experimental parameters influence their diastereomeric ratios?

Methodological Answer: Synthesis via dehydrogenative polymerization of isoeugenol using horseradish peroxidase and H₂O₂ yields Machilin analogs. Diastereomeric ratios (e.g., erythro:threo = 16:84 in synthetic conditions) depend on enzymatic activity, pH, and reaction time. Catalytic reduction (e.g., Pd/C) is used to saturate double bonds for stereochemical analysis . Comparative studies between synthetic and natural isolates reveal disparities in ratios, necessitating replication under controlled conditions .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in diastereomeric ratios between synthetic and naturally extracted this compound?

Methodological Answer: Discrepancies (e.g., 0:100 threo dominance in S. chinensis vs. 14:86 in cell-free extracts) require:

  • Comparative biosynthesis assays using plant-derived enzymes vs. horseradish peroxidase .
  • Isotopic labeling to trace biosynthetic intermediates.
  • Chiral chromatography to isolate enantiomers and assess enzyme stereospecificity .
    Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. Q4. How can researchers address challenges in elucidating the biosynthetic pathway of 9,9'-deoxy-lignans like this compound?

Methodological Answer: Proposed pathways involve radical coupling of phenylpropanoid precursors. Key steps include:

  • Gene knockout/RNAi in S. chinensis to identify biosynthetic enzymes.
  • Metabolomic profiling to track intermediates.
  • In vitro reconstitution of pathways using cell-free extracts .
    Contradictions (e.g., racemic Machilin D in cell-free systems vs. enantiopure forms in planta) suggest compartmentalized enzymatic regulation, requiring subcellular localization studies .

Q. Q5. What statistical and computational tools are recommended for analyzing this compound’s bioactivity data across multiple assays?

Methodological Answer:

  • Multivariate analysis (PCA, PLS-DA) to correlate structural features (e.g., stereochemistry) with bioactivity.
  • Dose-response modeling (e.g., IC₅₀ calculations) using nonlinear regression.
  • Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
    Data normalization and outlier detection (e.g., Grubbs’ test) are critical for cross-study comparisons .

Data Interpretation and Reproducibility

Q. Q6. How should researchers handle inconsistencies in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

  • Reference compound synthesis : Validate spectral assignments using pure enantiomers.
  • Solvent/temperature standardization : Ensure consistent NMR conditions (e.g., DMSO-d₆ at 25°C).
  • Collaborative validation : Cross-check data with independent labs .
    Documentation of instrument parameters (e.g., magnetic field strength) is essential for reproducibility .

Q. Q7. What protocols ensure ethical reporting of this compound’s pharmacological potential without overstating preliminary findings?

Methodological Answer:

  • Dose-range specificity : Report EC₅₀/IC₅₀ values with confidence intervals.
  • Toxicity screening : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to contextualize bioactivity.
  • Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) .

Future Directions

Q. Q8. What gaps exist in understanding this compound’s ecological role, and how can they be addressed experimentally?

Methodological Answer:

  • Field studies : Correlate this compound abundance with herbivory rates in S. chinensis habitats.
  • Insect bioassays : Test deterrent effects on phytophagous insects.
  • Transcriptomic analysis : Identify stress-induced biosynthetic genes .

Q. Q9. How can machine learning improve the prediction of this compound’s physicochemical properties?

Methodological Answer:

  • QSAR modeling : Train models on lignan datasets to predict logP, solubility, and bioavailability.
  • Crystallography databases : Use structural fingerprints (e.g., Cambridge Structural Database) to train algorithms .

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